Product packaging for [2-(1H-indol-4-yl)quinolin-3-yl]methanol(Cat. No.:)

[2-(1H-indol-4-yl)quinolin-3-yl]methanol

Cat. No.: B5926217
M. Wt: 274.3 g/mol
InChI Key: RLQDMKJWYBVHDX-UHFFFAOYSA-N
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Description

[2-(1H-Indol-4-yl)quinolin-3-yl]methanol is a synthetic hybrid molecule incorporating privileged pharmacophores of quinoline and indole, designed for advanced research in antimicrobial and anticancer agent development . The indole scaffold is a nitrogen-containing heterocycle recognized for its significant role in regulating proteins and genes involved in cancer progression, and is a key structural component in several FDA-approved anticancer drugs such as sunitinib and osimertinib . The intrinsic biological value of the indole nucleus is further demonstrated in its wide distribution across natural products and pharmaceuticals with diverse activities . Quinoline derivatives, the other core component of this molecule, have been extensively documented as a promising class of anti-Methicillin-Resistant Staphylococcus aureus (MRSA) agents, demonstrating potent activity against resistant bacterial strains . This molecular framework is under investigation for its potential to inhibit bacterial targets like the cell-division protein FtsZ, which disrupts cell division and leads to bacterial cell death . The hydroxymethyl group at the 3-position of the quinoline ring serves as a versatile synthetic handle for further chemical functionalization, enabling structure-activity relationship (SAR) studies and the development of probe molecules . This compound is intended for research purposes only, specifically for investigating novel mechanisms of action against multidrug-resistant pathogens and for exploring new oncological targets. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O B5926217 [2-(1H-indol-4-yl)quinolin-3-yl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(1H-indol-4-yl)quinolin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-11-13-10-12-4-1-2-6-16(12)20-18(13)15-5-3-7-17-14(15)8-9-19-17/h1-10,19,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQDMKJWYBVHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3=C4C=CNC4=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies:modern Organic Synthesis is Focused on Efficiency, Selectivity, and Sustainability. Recent Breakthroughs Include:

Catalytic C-H Amination/Annulation: Methods using catalysts like copper(II) have been developed to construct quinoline-indole hybrids by directly reacting quinoline (B57606) N-oxides with o-alkynylanilines, forming multiple bonds in one pot. acs.org

Cascade Reactions: These reactions combine several bond-forming steps into a single, efficient process, providing rapid access to complex and highly functionalized indole-quinoline structures. nih.gov

Acceptorless Dehydrogenative Condensation: This emerging green chemistry approach uses heterogeneous catalysts to synthesize indoles and quinolines from simple starting materials like diols and anilines, generating water as the only byproduct. rsc.org

Targeted Therapeutic Applications:researchers Are Designing Indole Quinoline Hybrids to Interact with Specific Biological Targets Implicated in Various Diseases:

Anticancer Agents: A primary focus is on cancer therapy. Novel quinoline-indole derivatives have been designed as potent anti-tubulin agents that bind to the colchicine (B1669291) site, disrupting microtubule formation and arresting the cell cycle in cancer cells. nih.gov Other hybrids, such as indolo[2,3-b]quinoline conjugates, are being evaluated for their efficacy against pancreatic cancer. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, new antimicrobial scaffolds are urgently needed. A 2024 study reported the development of novel indole-quinoline hybrid molecules that target the bacterial proton motive force, a mechanism that is challenging for bacteria to develop resistance against. oup.com

Kinase Inhibitors: The protein kinase C (PKC) family is a crucial target in immunology and oncology. Potent and selective inhibitors based on a related indolyl-quinazoline scaffold have been discovered, highlighting the potential of these hybrids in modulating key signaling pathways. nih.gov

Exploration of Isomeric Diversity:systematic Exploration of the Connectivity Between the Indole and Quinoline Rings is a Major Research Avenue. by Varying the Attachment Points E.g., Indol 2 Yl Vs. Indol 3 Yl Vs. Indol 4 Yl and the Substitution Patterns on Both Rings, Chemists Can Fine Tune the Steric and Electronic Properties of the Hybrids to Optimize Their Biological Activity.researchgate.netnih.govthis Systematic Approach is Crucial for Building Comprehensive Structure Activity Relationship Sar Models to Guide Future Drug Design.

Retrosynthetic analysis and strategic disconnections for the target compound.

A retrosynthetic analysis of [2-(1H-indol-4-yl)quinolin-3-yl]methanol identifies several logical disconnections. The most apparent strategy is to disconnect the molecule at the C2-C4' bond between the quinoline (B57606) and indole (B1671886) rings. This leads to two primary building blocks: a functionalized quinoline and a functionalized indole.

Disconnection 1 (C-C Bond between Heterocycles): This disconnection suggests a cross-coupling reaction as the key forward-step. The precursors would be a 4-functionalized indole (e.g., indole-4-boronic acid or a 4-haloindole) and a 2-functionalized quinoline (e.g., a 2-haloquinoline-3-carboxylate ester). The methanol (B129727) group on the quinoline is seen as arising from the reduction of a more stable carboxylate or aldehyde precursor, a common tactic to prevent side reactions.

Disconnection 2 (Quinoline Ring Formation): The quinoline core itself can be retrosynthetically disassembled via classic methods. The Friedländer annulation is a powerful option, disconnecting the quinoline into a 2-aminobenzaldehyde (B1207257) or ketone and a compound with an activated methylene (B1212753) group. For the target molecule, this would involve reacting a 2-aminoaryl ketone (where the aryl group is the indole-4-yl moiety) with a two-carbon component that provides the C3 and the methanol precursor.

Disconnection 3 (Indole Ring Formation): The indole nucleus can be disconnected using strategies like the Fischer, Bartoli, or Larock syntheses. For a 4-substituted indole, the Bartoli indole synthesis, using a nitroarene and a vinyl Grignard reagent, or the Fischer synthesis with a suitably substituted phenylhydrazine, are viable pathways. rsc.org

This analysis suggests a convergent synthesis where the indole and quinoline fragments are prepared separately and then joined in a final key step, followed by minor functional group manipulations.

Development and optimization of direct synthetic routes to this compound.

Based on the retrosynthetic analysis, direct synthetic routes focus on the efficient construction and coupling of the heterocyclic precursors.

The success of the total synthesis hinges on the efficient preparation of appropriately functionalized building blocks.

Indole Precursors: The synthesis of a 4-substituted indole, such as indole-4-boronic acid or 4-haloindole, is non-trivial. Standard electrophilic substitution on indole typically occurs at the C3 position. Therefore, synthesis often starts with an already substituted benzene (B151609) ring. For instance, 2-methyl-3-nitroaniline (B147196) can be a starting point. A Sandmeyer reaction can convert the amino group to a halide, followed by reduction of the nitro group and subsequent indole ring formation (e.g., via Fischer or Leimgruber-Batcho synthesis). Direct C-H borylation of indole can also yield the 4-borylated product, though often as part of a mixture of isomers.

Quinoline Precursors: The synthesis of the quinoline moiety often relies on well-established named reactions. nih.gov The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a highly effective method. researchgate.netresearchgate.net For example, reacting 2-aminoacetophenone (B1585202) with an indole-4-carboxaldehyde (B46140) derivative could be envisioned, although controlling regioselectivity can be a challenge. researchgate.net Alternatively, a 2-haloquinoline-3-carboxylate ester serves as an excellent precursor for cross-coupling. This can be synthesized through various methods, including the cyclization of N-aryl amides or from quinolin-2-ones. nih.govnih.gov

Interactive Table 1: Selected Precursor Synthesis Strategies

Precursor TypeSynthetic MethodStarting MaterialsKey Features
4-Borylated IndoleIridium-catalyzed C-H BorylationIndole, Bis(pinacolato)diboronDirect functionalization, potential for regioselectivity issues.
2-Haloquinoline-3-esterCombes Quinoline Synthesis & HalogenationAniline, β-DiketoneBuilds the quinoline core, followed by functionalization.
2-Haloquinoline-3-esterFrom Quinolin-2-oneQuinolin-2-one, POCl₃/PCl₅Reliable method for 2-chloroquinoline (B121035) synthesis.

With precursors in hand, the assembly involves several key transformations.

Cyclization: The formation of the quinoline ring is a critical cyclization step. Palladium-catalyzed intramolecular cyclization of allylanilines or dehydrative C-H coupling of arylamines with diols represent modern alternatives to classical methods. nih.govacs.orgresearchgate.net For instance, a cationic ruthenium-hydride complex can catalyze the coupling of an arylamine with a 1,3-diol to furnish the quinoline ring with high regioselectivity. acs.org

Coupling: The central C-C bond formation between the indole and quinoline rings is most effectively achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound (e.g., indole-4-boronic acid) with a halide (e.g., 2-chloroquinoline-3-carboxylate), is a robust and widely used method due to its functional group tolerance and mild reaction conditions.

Functional Group Transformations: The final step is typically the reduction of the ester or aldehyde group at the C3 position of the quinoline to the primary alcohol (methanol). This is commonly accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). rsc.org Care must be taken to protect the indole N-H if it is incompatible with the reaction conditions.

To enhance synthetic efficiency, cascade or multicomponent reactions are highly desirable as they allow for the formation of multiple bonds in a single operation, reducing waste and purification steps. nih.govresearchgate.net

One potential cascade approach involves an iron(III)-catalyzed three-component reaction between an aniline, an aldehyde, and a nitroalkane to assemble the quinoline core. rsc.org A more tailored cascade could involve a one-pot Suzuki-Miyaura coupling followed by a cyclization to form the indole or quinoline ring. nih.gov For example, N-(2-iodophenyl)imines can be coupled with an alkynyl-indole precursor, followed by an iodonium-induced cascade to yield the fused ring system. acs.org A thiol-mediated cascade has also been reported for converting indoles into functionalized quinolines through a dearomatizing spirocyclization and ring expansion sequence. nih.gov

Chemoselective and regioselective considerations in the synthesis of this compound.

Controlling selectivity is paramount in a complex synthesis of this nature.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the synthesis, the indole N-H proton is acidic and can interfere with organometallic reagents or strong bases. Therefore, it is often protected with groups like Boc (tert-butyloxycarbonyl), tosyl (Ts), or benzyl (B1604629) (Bn), which can be removed later. The choice of a reducing agent for the final step is also critical; a chemoselective reagent might be needed if other reducible groups are present. For instance, using NaBH₄ in the presence of a catalyst might be preferred over LiAlH₄ to avoid reducing other sensitive functionalities.

Regioselectivity: This addresses the control of the position of bond formation.

Indole Functionalization: As mentioned, direct electrophilic substitution on indole occurs at C3. Achieving C4 functionalization requires a directed strategy, often starting with a pre-functionalized aniline.

Quinoline Synthesis: In the Friedländer synthesis, the regiochemical outcome depends on which carbonyl group of an unsymmetrical ketone reacts with the aniline's amino group. researchgate.net Using a 2-aminobenzaldehyde with a methylene ketone component generally provides better regiocontrol for 2,3-substituted quinolines.

Cross-Coupling: The regioselectivity of the Suzuki or Stille coupling is explicitly controlled by the pre-functionalized positions of the halide and the organometallic species on the two heterocyclic precursors.

The Fischer indole synthesis can also present regioselectivity challenges when using unsymmetrical ketones, though computational studies have helped to predict and explain the outcomes. nih.gov

Catalytic approaches (e.g., organometallic, organocatalytic, metal-free) in the synthesis of this compound.

Catalysis is central to the modern synthesis of complex heterocycles, offering efficiency, selectivity, and milder reaction conditions.

Organometallic Catalysis: Palladium and copper catalysts are workhorses in this field. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira are ideal for the key C-C coupling step. nih.gov Ruthenium catalysts have been shown to be effective for the dehydrative C-H coupling of arylamines with diols to form the quinoline ring system directly. nih.govacs.orgacs.org Gold catalysis has also emerged as a powerful tool for various annulation and cyclization reactions to produce quinolines. rsc.org More recently, earth-abundant metals like iron and nickel are gaining traction as more sustainable alternatives for cross-coupling and cyclization reactions. rsc.orgmit.edu

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for certain transformations. oup.com Chiral organocatalysts, such as imidazolidinones or phosphoric acids, can be used to construct chiral indole-based heterocycles through asymmetric Friedel-Crafts reactions or cycloadditions. capes.gov.bracs.orgacs.org While less common for the direct coupling of two aromatic heterocycles, organocatalysis could play a vital role in the enantioselective synthesis of precursors if a chiral version of the target molecule were desired.

Metal-Free Catalysis: Growing environmental concerns have spurred the development of metal-free synthetic methods. rsc.orgmdpi.com Quinolines can be synthesized using iodine as a catalyst in the reaction between aryl amines and acetylenedicarboxylates. rsc.org Metal-free, visible-light-mediated radical azidation of cyclopropenes has also been reported as a novel route to quinolines. acs.org These methods avoid potential contamination of the final product with toxic heavy metals, which is particularly important in medicinal chemistry contexts. researchgate.net

Interactive Table 2: Comparison of Catalytic Approaches for Key Synthetic Steps

Catalytic ApproachReaction TypeExample CatalystAdvantagesReference
OrganometallicCross-Coupling (Suzuki)Pd(PPh₃)₄High efficiency, broad substrate scope, reliability. nih.gov
OrganometallicDehydrative CyclizationCationic Ruthenium-hydride complexHigh regioselectivity, atom economy. acs.orgacs.org
OrganocatalysisAsymmetric AlkylationChiral Phosphoric Acid (CPA)Enantioselectivity, metal-free. acs.org
Metal-FreeQuinoline SynthesisMolecular Iodine (I₂)Low cost, eco-friendly, avoids metal contamination. rsc.org
Metal-FreeQuinoline SynthesisVisible Light/PhotocatalystGreen conditions, novel reactivity. acs.org

Green chemistry principles applied to the synthesis of this compound.

The application of green chemistry to the synthesis of this compound is an area of active research, with a focus on developing more environmentally benign and efficient synthetic routes. Traditional methods for the synthesis of quinoline and indole derivatives often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. nih.govnih.gov In contrast, green synthetic approaches aim to mitigate these issues by adhering to the twelve principles of green chemistry.

Recent research has highlighted several strategies that align with green chemistry principles for the synthesis of related quinoline and indole structures. These strategies, while not yet specifically reported for this compound, provide a framework for its potential green synthesis. Key areas of development include the use of greener solvents, alternative energy sources, and catalytic methods.

Catalytic Approaches:

The use of catalysts is a cornerstone of green chemistry as it can lead to higher efficiency, selectivity, and reduced energy consumption. For the synthesis of quinoline derivatives, various catalytic systems have been explored. These include:

Nanocatalysts: Nanoparticle-based catalysts are of particular interest due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and the potential for catalyst recycling. nih.gov

Acid/Base Catalysts: The use of solid acid or base catalysts can simplify purification processes and minimize corrosive waste streams associated with traditional mineral acids.

Metal-free Catalysis: The development of metal-free catalytic systems is a significant goal to avoid contamination of the final product with residual metals, which is particularly important for pharmaceutical applications. rsc.org

Alternative Solvents and Reaction Conditions:

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Researchers are increasingly turning to more sustainable alternatives to conventional volatile organic compounds (VOCs).

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Microwave-assisted synthesis in water has been shown to be an effective green method for preparing quinoline derivatives. nih.gov

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered potential green solvents due to their low vapor pressure. They have been used in the synthesis of quinoline derivatives, sometimes in combination with microwave irradiation. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product isolation. Microwave irradiation of neat reactants is a technique that has been successfully applied to the synthesis of indole derivatives. researchgate.net

Energy Efficiency:

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. nih.govresearchgate.net This technique has been successfully employed in the synthesis of both quinoline and indole derivatives.

While a specific, detailed green synthesis of this compound has not been explicitly documented in the reviewed literature, the principles and methodologies described for related structures offer a clear roadmap for future research and development. The combination of efficient catalytic systems, benign solvents, and energy-efficient reaction conditions will be crucial in developing a truly sustainable synthesis of this complex molecule.

Table of Potential Green Synthesis Parameters:

Green Chemistry PrincipleApplication in Quinoline/Indole SynthesisPotential for this compound Synthesis
Catalysis Use of nanocatalysts, solid acids, metal-free catalysts. nih.govrsc.orgDevelopment of a recyclable catalyst for the key bond-forming reactions.
Benign Solvents Water, ionic liquids, or solvent-free conditions. nih.govnih.govresearchgate.netA one-pot synthesis in an aqueous medium or under solvent-free conditions.
Energy Efficiency Microwave-assisted heating to reduce reaction times. nih.govresearchgate.netApplication of microwave irradiation to accelerate the reaction rate.
Atom Economy Designing reactions that maximize the incorporation of all materials.A convergent synthesis strategy that minimizes the formation of by-products.
Waste Prevention One-pot synthesis and use of recyclable catalysts. nih.govA streamlined synthetic route with fewer purification steps.

Application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and conformational analysis

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For a compound like this compound, advanced NMR methods are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding its preferred conformation. nih.gov

Two-dimensional (2D) NMR experiments are crucial for deciphering the intricate spin systems of the fused and linked aromatic rings. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. emerypharma.com It would be used to map the connectivity of protons within the quinoline ring and separately within the indole ring, confirming the substitution patterns. For instance, correlations would be observed between adjacent protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.comemerypharma.com This technique allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com HMBC is vital for establishing the connectivity between the different structural fragments. Key correlations would include those from the methanol CH₂ protons to the C2 and C3 carbons of the quinoline ring, and correlations between protons on the indole ring and carbons on the quinoline ring (and vice-versa), confirming the C2-C4' linkage between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edu This is critical for conformational analysis. NOESY would reveal the preferred spatial orientation of the indole ring relative to the quinoline ring. Correlations between specific protons on the two different rings would indicate a twisted, non-coplanar arrangement.

A representative table of expected NMR data is presented below, based on analyses of similar indole and quinoline structures. rsc.orgnih.govrsc.orgrsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position δ ¹³C (ppm) (Expected) δ ¹H (ppm) (Expected) Key HMBC Correlations (H to C)
Quinoline Ring
2 155.0 - H-4, CH₂OH
3 138.5 - H-4, CH₂OH
4 139.0 8.1 (s) C-2, C-4a, C-5, C-8a
4a 128.5 - H-4, H-5, H-8
5 129.5 8.0 (d) C-4, C-6, C-7, C-8a
6 127.8 7.6 (t) C-5, C-8
7 130.0 7.8 (t) C-5, C-8a
8 128.0 7.9 (d) C-4a, C-6, C-7
8a 148.0 - H-4, H-5, H-8
Indole Ring
2' 124.5 7.3 (t) C-3', C-7a'
3' 102.0 6.8 (t) C-2', C-3a', C-4'
3a' 128.8 - H-2', H-3', H-5', H-7'
4' 136.5 - H-2', H-5', C-2 (quinoline)
5' 122.0 7.5 (d) C-3a', C-4', C-7'
6' 120.5 7.2 (t) C-4', C-7a'
7' 111.5 7.4 (d) C-3a', C-5'
7a' 136.0 - H-2', H-6', H-7'
NH (1') - 11.5 (br s) C-2', C-3a', C-7a'
Methanol Group
CH₂ 62.0 5.0 (s) C-2, C-3
OH - 5.5 (t) CH₂

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) gives insight into the structure of the compound in its solid form. This technique is particularly valuable for identifying the presence of different crystalline forms (polymorphism) or amorphous content, which can have different physical properties. For this compound, ssNMR could distinguish between different packing arrangements or hydrogen-bonding networks in the solid state that are not observable in solution.

Mass spectrometry for fragmentation pathway elucidation and molecular formula verification

Mass spectrometry (MS) is a fundamental tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to verify the molecular formula of this compound (C₁₈H₁₄N₂O) by providing a highly accurate mass measurement of its molecular ion.

Furthermore, tandem MS (MS/MS) experiments elucidate the fragmentation pathways, which helps to confirm the structure. scirp.org For this molecule, characteristic fragmentation patterns would be expected under electron ionization (EI) or electrospray ionization (ESI). researchgate.netresearchgate.net

Table 2: Expected Key Mass Spectrometry Fragments

m/z (Proposed) Fragment Identity Fragmentation Pathway
286 [M]⁺ Molecular ion
269 [M - OH]⁺ Loss of hydroxyl radical from methanol group
255 [M - CH₂OH]⁺ Loss of hydroxymethyl radical (primary fragmentation)
254 [M - H - CH₂OH]⁺ Subsequent loss of a hydrogen atom
140 [Quinoline-CH₂]⁺ Cleavage of the bond between the quinoline and indole rings
116 [Indole]⁺ Fragment corresponding to the indole ring system

X-ray crystallography for definitive solid-state molecular architecture and intermolecular interactions

Crucially, crystallography reveals the network of intermolecular interactions that stabilize the crystal lattice. researchgate.net Expected interactions for this molecule would include:

Hydrogen Bonding: Strong hydrogen bonds involving the indole N-H proton and the methanol O-H group acting as donors, and the quinoline nitrogen or the methanol oxygen acting as acceptors. nih.gov

π-π Stacking: Interactions between the aromatic faces of the indole and/or quinoline rings of adjacent molecules.

Table 3: Representative X-ray Crystallographic Data

Parameter Description Expected Finding
Crystal System The geometric classification of the crystal lattice e.g., Monoclinic, Orthorhombic
Space Group The symmetry elements of the unit cell e.g., P2₁/c
Dihedral Angle Angle between the indole and quinoline ring planes 40-70°, indicating a non-coplanar structure
H-Bond (N-H···O) Hydrogen bond from indole NH to methanol O Present, with a D-A distance of ~2.8-3.1 Å
H-Bond (O-H···N) Hydrogen bond from methanol OH to quinoline N Likely present, forming intermolecular chains or dimers
π-π Stacking Distance Centroid-to-centroid distance between stacked rings ~3.5-4.0 Å, indicating stabilizing interactions

Vibrational spectroscopy (FT-IR, Raman) for probing specific functional group environments and hydrogen bonding networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. nih.gov These techniques are highly sensitive to the chemical environment and are particularly useful for studying hydrogen bonding. nih.govresearchgate.netprimescholars.com

O-H Stretch: The alcohol O-H group would exhibit a broad absorption band in the FT-IR spectrum, typically around 3200-3500 cm⁻¹. The exact position and broadness of this peak are indicative of the strength and nature of hydrogen bonding. rsc.org

N-H Stretch: The indole N-H stretch would appear as a sharper band in the same region (around 3300-3500 cm⁻¹).

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

C=C and C=N Stretches: A series of sharp peaks in the "fingerprint region" (approx. 1400-1650 cm⁻¹) corresponding to the stretching vibrations within the quinoline and indole rings.

C-O Stretch: A strong band around 1050-1150 cm⁻¹ corresponding to the alcohol C-O bond.

Table 4: Characteristic Vibrational Frequencies (FT-IR)

Wavenumber (cm⁻¹) (Expected) Vibration Type Functional Group
3200-3500 (broad) O-H Stretch (H-bonded) Methanol -OH
3300-3500 (sharp) N-H Stretch Indole -NH
3000-3100 C-H Stretch Aromatic
2850-2960 C-H Stretch Aliphatic (CH₂)
1500-1620 C=C / C=N Stretch Aromatic Rings
1050-1150 C-O Stretch Primary Alcohol

Chiroptical properties and circular dichroism studies of chiral analogues or conformations (if applicable)

The parent molecule, this compound, is achiral and therefore would not exhibit chiroptical properties like optical rotation or a circular dichroism (CD) signal. However, this section is applicable under specific circumstances. If rotation around the single bond connecting the quinoline and indole rings were sufficiently hindered (a phenomenon known as atropisomerism), stable, non-interconverting enantiomers could potentially exist. In such a hypothetical case, CD spectroscopy would be a powerful tool to study the stereochemistry of these atropisomers. Additionally, if chiral analogues were synthesized (e.g., by introducing a chiral center elsewhere in the molecule), CD spectroscopy would be essential for characterizing their absolute configuration and conformational preferences in solution.

Computational and Theoretical Investigations of 2 1h Indol 4 Yl Quinolin 3 Yl Methanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. rsc.orgnih.gov DFT methods are used to optimize the molecular geometry to its lowest energy state and to calculate a variety of electronic descriptors. rsc.org For a hybrid molecule containing both indole (B1671886) and quinoline (B57606) rings, these calculations can reveal how the two aromatic systems influence each other's electron distribution.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron to a higher energy state. nih.govuobaghdad.edu.iq In contrast, a large energy gap indicates higher stability and lower reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative

This table presents representative data for a quinoline derivative, calculated using DFT at the B3LYP/6-311G(d,p) level, to exemplify the typical outputs of such an analysis. uobaghdad.edu.iq

ParameterEnergy (eV)
EHOMO-6.21
ELUMO-2.43
Energy Gap (ΔE) 3.78
Ionization Potential (I)6.21
Electron Affinity (A)2.43
Hardness (η)1.89
Softness (S)0.26
Electronegativity (χ)4.32
Chemical Potential (μ)-4.32
Electrophilicity Index (ω)4.94

Molecular Dynamics Simulations for Conformational Analysis, Flexibility, and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like [2-(1H-indol-4-yl)quinolin-3-yl]methanol, which has rotational freedom around the bond connecting the quinoline and indole rings as well as around the methanol (B129727) group, MD simulations can provide crucial insights into its conformational flexibility.

By simulating the molecule's behavior in a virtual box, often filled with a solvent like water, researchers can observe how the molecule folds, rotates, and interacts with its environment. These simulations help identify the most stable conformations (low-energy states) and the energy barriers between them. Understanding the molecule's flexibility is important as the three-dimensional shape can significantly impact its biological activity and physical properties. researchgate.net

MD simulations are also used to study solvent effects, revealing how solvent molecules arrange themselves around the solute and influence its conformation and stability. For instance, studies on quinoline derivatives have used MD to investigate interactions with water, calculating radial distribution functions (RDFs) to see how modifications to the quinoline structure affect its hydration and stability in an aqueous environment.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis) using Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, which helps in the structural confirmation of newly synthesized compounds. bohrium.com

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). github.iouncw.edu By comparing the predicted spectrum with the experimental one, assignments of complex signals can be confirmed. For complex heteroaromatic systems, calculated shifts can help resolve ambiguities in experimental data. mdpi.com The process often involves calculating shifts for various possible conformations and determining a Boltzmann-weighted average to best match experimental results. uncw.edu

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and twisting of chemical bonds and are observed as absorption bands in an Infrared (IR) spectrum. Comparing the computed IR spectrum with the experimental one aids in the assignment of vibrational modes to specific functional groups, confirming the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. rsc.orgnih.gov This allows for the calculation of the maximum absorption wavelength (λmax), which is a key characteristic of a compound's UV-Vis spectrum.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Quinoline Derivative

This table illustrates how DFT calculations can be used to assign IR spectral bands for a related quinoline compound.

AssignmentExperimental IR (cm⁻¹)Calculated DFT (cm⁻¹)
OH Stretch34153410
CH Stretch (Aromatic)30603090
CH Stretch (Methyl)29202925
C=N Stretch16201622
C=C Stretch (Aromatic)15801585
C-O Stretch12801285

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. acs.org For the synthesis of complex molecules like indolyl-quinolines, DFT can be used to map out the entire reaction coordinate. This involves identifying all potential intermediates and, crucially, the transition states that connect them.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis to Identify Reactive Sites

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. bohrium.com An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions.

Red regions indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen or oxygen.

Blue regions represent positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., the H in an N-H or O-H group).

Green regions denote neutral or non-polar areas.

For a molecule like this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the indole and quinoline rings and the oxygen of the methanol group. Positive potential (blue) would be expected around the N-H proton of the indole and the O-H proton of the methanol. This analysis helps identify which parts of the molecule are most likely to engage in hydrogen bonding, react with electrophiles or nucleophiles, and interact with biological targets. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Computed Molecular Descriptors for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.orgmdpi.com This method is widely used in drug discovery to predict the activity of new compounds and to understand the structural features essential for their function. nih.gov

The process begins by calculating a wide range of molecular descriptors for a set of related compounds with known biological activities. These descriptors, often derived from DFT calculations, can quantify various properties:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges. ung.ac.id

Steric Descriptors: Molecular volume, surface area, specific bond lengths and angles.

Hydrophobic Descriptors: LogP (partition coefficient). nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model (the QSAR equation) is built that relates a selection of these descriptors to the observed activity. ung.ac.id A robust QSAR model, validated with internal and external test sets of compounds, can then be used to predict the activity of unsynthesized molecules. researchgate.net The model also provides mechanistic insight by highlighting which properties (e.g., steric bulk, electron-donating ability) are most critical for activity, thereby guiding the design of more potent and selective molecules. mdpi.com

Mechanistic Biological and Biochemical Studies of 2 1h Indol 4 Yl Quinolin 3 Yl Methanol

Investigation of molecular targets and binding mechanisms in vitro

Studies on compounds sharing the core indole (B1671886) and quinoline (B57606) scaffolds suggest several potential molecular targets. The planar, aromatic nature of these heterocyclic systems facilitates interactions with various biological macromolecules, primarily through intercalation and insertion into hydrophobic pockets.

One of the most studied targets for quinoline and indole derivatives is nucleic acid. nih.gov Specifically, conjugates of indolo[2,3-b]quinoline have demonstrated the ability to bind to DNA. nih.gov Molecular docking studies predict that these interactions can be stabilized by hydrogen bonds between the ligand and the deoxyribose-phosphate backbone of DNA. nih.gov Furthermore, certain quinoline-based compounds act as DNA intercalators, inserting themselves between base pairs and disrupting DNA replication and transcription processes. nih.gov This mechanism is a key aspect of the activity of some DNA methyltransferase inhibitors. nih.gov

Beyond nucleic acids, protein kinases are a significant class of targets. A tricyclic benzonaphthyridinone containing a quinoline moiety was identified as a potent and selective inhibitor of the Mammalian Target of Rapamycin (mTOR), a crucial regulator of cell growth and proliferation. nih.govresearchgate.net This inhibition was found to be ATP-competitive, suggesting the compound binds to the kinase's active site, competing with the natural substrate. researchgate.net Similarly, a novel maleimide-based compound incorporating an indolyl-quinazoline structure, 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), was found to be a potent inhibitor of classical and novel Protein Kinase C (PKC) isotypes. nih.gov X-ray crystallography confirmed that this compound binds within the active site of PKCα. nih.gov

Enzymatic inhibition/activation profiles and kinetic analysis

Analogues of [2-(1H-indol-4-yl)quinolin-3-yl]methanol have been evaluated against several classes of enzymes, revealing diverse inhibitory profiles.

α-Amylase and α-Glucosidase: Inhibitors of α-amylase and α-glucosidase are of interest for managing postprandial hyperglycemia. These enzymes are responsible for the breakdown of complex carbohydrates in the digestive tract. nih.govjmp.ir Several studies have shown that compounds with indole or quinoline moieties can inhibit these enzymes. For instance, synthesized 3,3-di(indolyl)indolin-2-ones displayed higher inhibitory activity against α-glucosidase and lower activity against α-amylase compared to the standard drug acarbose. researchgate.netnih.gov This selectivity is advantageous as strong inhibition of α-amylase is associated with undesirable side effects. nih.gov Kinetic analyses often reveal a competitive mode of inhibition, suggesting that these compounds bind to the active site of the enzymes. researchgate.net Quinoline–1,3,4-oxadiazole conjugates have also been identified as potent α-glucosidase inhibitors. nih.gov

Interactive Table: Enzymatic Inhibition by Indole and Quinoline Analogues

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isoforms are involved in numerous physiological processes. Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been assayed as inhibitors against several human (h) CA isoforms, including hCA I, II, IV, and the tumor-associated hCA IX. nih.govnih.gov These studies found that inhibitory potency and isoform selectivity are highly dependent on the specific substitutions made to the quinolinone core. nih.govnih.gov For example, some derivatives were potent inhibitors of hCA IX while showing weak inhibition against hCA I and II, and no activity against hCA IV. nih.govnih.gov

Interactive Table: Inhibition of Carbonic Anhydrase Isoforms by Quinoline Analogues

DNA-Acting Enzymes: As an extension of their DNA-binding properties, quinoline-based compounds have been shown to inhibit a range of enzymes that act on DNA. nih.gov This includes DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov The proposed mechanism involves the compound intercalating into the DNA substrate, which in turn causes a conformational change in the enzyme that moves its catalytic domain away from the DNA. nih.gov Additionally, certain indolo[2,3-b]quinoline derivatives have been identified as inhibitors of DNA topoisomerase II. nih.gov

Receptor binding studies and allosteric modulation mechanisms

The structural motifs present in this compound suggest potential interactions with various receptors.

Research into N-piperidinyl indole-based compounds has revealed high binding affinity for opioid receptors. nih.gov Specifically, 2-substituted indoles showed high affinity for the nociceptin (B549756) opioid receptor (NOP) and the mu-opioid receptor (MOP), with binding affinities (Ki) in the low nanomolar range. nih.gov These affinities were significantly higher than for the corresponding 3-substituted indole analogues, highlighting the importance of the substituent position. nih.gov

Furthermore, synthetic cannabinoid receptor agonists (SCRAs) have been developed that feature a quinolin-8-yl ester structure, indicating that the quinoline scaffold can be incorporated into ligands that bind to cannabinoid receptors (CB1R). uni-saarland.de

While direct evidence is limited, the potential for allosteric modulation exists. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity for its endogenous ligand. nih.gov Given the structural complexity and multiple potential interaction points of the indolyl-quinoline scaffold, it is plausible that it or its derivatives could act as allosteric modulators for certain G-protein coupled receptors or ion channels. nih.gov

Interactive Table: Receptor Binding Affinities of Indole-Based Analogues

Cellular pathway perturbation analysis in vitro

The enzymatic and receptor-level interactions of indolyl-quinoline analogues translate into the perturbation of key cellular pathways.

Compounds targeting mTOR, such as the quinoline-based inhibitor Torin1, disrupt the mTOR signaling pathway, which is central to cell metabolism, growth, and survival. nih.govresearchgate.net These inhibitors block the phosphorylation of downstream mTORC1 and mTORC2 substrates, effectively halting the signaling cascade. researchgate.net

Inhibition of DNA-acting enzymes and intercalation into DNA can trigger cellular stress responses. For example, one quinoline-based compound was shown to elicit a DNA damage response, leading to the activation of the tumor suppressor protein p53. nih.gov

Furthermore, nortopsentin analogues, which are bis-indolyl alkaloids, have been shown to induce apoptosis (programmed cell death) in human tumor cell lines. nih.gov The mechanism involves the externalization of plasma membrane phosphatidylserine, mitochondrial dysfunction, and cell cycle arrest at the G2/M phase. nih.gov This demonstrates that the indole scaffold can be a key component of molecules that perturb fundamental cellular processes like cell division and survival.

Structure-Activity Relationship (SAR) studies of this compound analogues focused on mechanistic insights

Structure-activity relationship (SAR) studies on related compounds provide valuable insights into how specific structural features influence biological activity.

For N-piperidinyl indoles targeting opioid receptors, a critical SAR finding is the superior binding affinity and agonist activity of 2-substituted indoles compared to their 3-substituted counterparts. nih.gov Molecular docking suggests that the 2-substituted ligands can occupy a minor hydrophobic pocket within the receptor's binding site that is not accessible to the 3-substituted isomers. nih.gov

In the development of bis-indolyl conjugates, the nature of the substitution on the linking heterocyclic ring (e.g., aromatic vs. aliphatic) and the presence of electron-donating or withdrawing groups on the indole rings significantly impact cytotoxic activity. mdpi.com Similarly, for 2-methylindole (B41428) analogues designed as cholinesterase inhibitors, modifications at the 3-position of the indole ring were critical for achieving potent enzyme inhibition. researchgate.net

Exploration of this compound as a biochemical probe or tool

Given the diverse biological activities observed for its structural analogues, this compound holds potential as a biochemical probe. A biochemical probe is a small molecule used to study biological systems, such as elucidating the function of a specific protein or pathway.

Should the compound demonstrate potent and selective inhibition of a particular enzyme, such as a specific kinase or carbonic anhydrase isoform, it could be developed into a valuable research tool. By modifying the molecule with a reporter tag—such as a fluorescent group, a biotin (B1667282) molecule for affinity purification, or a radioactive isotope—researchers could use it to:

Visualize the subcellular localization of the target protein.

Quantify the expression levels of the target in different cells or tissues.

Identify binding partners and downstream effectors of the target protein through pull-down assays.

Serve as a starting point for the development of positron emission tomography (PET) ligands for in vivo imaging of the target.

The development of such a probe would depend on a thorough characterization of its selectivity profile to ensure that any observed effects are due to its interaction with the intended target and not off-target activities.

Derivatization and Functionalization of 2 1h Indol 4 Yl Quinolin 3 Yl Methanol

Design and synthesis of structural analogues of [2-(1H-indol-4-yl)quinolin-3-yl]methanol to probe specific functionalities

The design and synthesis of structural analogues of this compound are crucial for understanding structure-activity relationships (SAR) and for optimizing its potential as a therapeutic agent. nih.gov Researchers have explored a variety of synthetic strategies to create derivatives with modified quinoline (B57606) and indole (B1671886) rings. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

One common approach involves the derivatization of the quinoline moiety. For instance, the introduction of different substituents at various positions of the quinoline ring can significantly impact biological activity. nih.gov Classical methods like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, have been widely used to construct the quinoline core. Modern variations of this method often employ acid catalysis to improve yields and accommodate a broader range of substrates.

The indole portion of the molecule also presents opportunities for structural diversification. The Fischer indole synthesis is a foundational method for creating the indole ring system. researchgate.net More recent and "green" approaches to indole synthesis include microwave-assisted reactions, the use of ionic liquids, and nanocatalysts, which offer advantages such as shorter reaction times and higher yields. researchgate.net

The synthesis of quinoline-indole hybrids has been achieved through methods like the Cu(II)-catalyzed amination and annulation between N-oxides and o-alkynylanilines. acs.org This strategy allows for the creation of a diverse library of compounds for biological screening. acs.org Furthermore, the development of one-pot multicomponent reactions provides an efficient and environmentally friendly route to highly functionalized quinolines. researchgate.net

The table below summarizes various synthetic approaches for generating analogues and derivatives of the core indole and quinoline scaffolds.

Synthetic Method Scaffold Key Features Reference(s)
Friedländer SynthesisQuinolineCondensation of 2-aminoaryl aldehydes/ketones with α-methylene compounds.
Fischer Indole SynthesisIndoleCyclization of an arylhydrazine and an aldehyde or ketone. researchgate.net
Cu(II)-Catalyzed Amination/AnnulationQuinoline-IndoleReaction between N-oxides and o-alkynylanilines. acs.org
Multicomponent Reactions (MCRs)QuinolineOne-pot synthesis of highly functionalized quinolines. researchgate.net
Microwave-Assisted SynthesisIndoleGreen chemistry approach with shorter reaction times. researchgate.net

Regioselective functionalization of the quinoline and indole moieties

Regioselective functionalization allows for precise chemical modifications at specific positions on the quinoline and indole rings, which is essential for fine-tuning the molecule's properties. mdpi.comnih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective functionalization of quinolines. mdpi.comnih.gov This approach is atom-economical and allows for the introduction of a wide array of functional groups at positions that are often difficult to access through traditional methods. mdpi.com

For the quinoline moiety, palladium-catalyzed reactions have been particularly well-studied. For example, Pd-catalyzed C2 arylation of quinoline N-oxides can be achieved with good regioselectivity. mdpi.com Similarly, the C2 position can be aminated using a palladium catalyst. mdpi.com Ligand-controlled dearomative hydroboration offers another strategy for the regioselective functionalization of quinolines, allowing for the introduction of boron at either the 5,6- or 5,8-positions. nih.gov

The indole nucleus also offers multiple sites for functionalization. Electrophilic substitution reactions typically occur at the C3 position of the indole ring. youtube.com However, if the C3 position is blocked, substitution can be directed to the C2 position. youtube.com The synthesis of 3-iodoquinolines via iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols provides a versatile intermediate that can be further functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. organic-chemistry.orgnih.gov

The development of methods for the regioselective synthesis of 3-aroylindoles from C-nitrosoaromatics and alkynones has also been reported. scirp.org This protocol has been applied to the synthesis of bioactive molecules. scirp.org

The following table highlights different methods for the regioselective functionalization of quinoline and indole rings.

Reaction Type Ring System Position(s) Functionalized Catalyst/Reagent Reference(s)
C-H ArylationQuinoline (N-oxide)C2Pd(OAc)₂ mdpi.com
C-H AminationQuinoline (N-oxide)C2Pd(OAc)₂ mdpi.com
Dearomative HydroborationQuinoline5,6- or 5,8-Phosphine-ligated borane (B79455) complexes nih.gov
IodocyclizationQuinolineC3Molecular Iodine (I₂) organic-chemistry.orgnih.gov
Electrophilic SubstitutionIndoleC3 (preferred)Various electrophiles youtube.com
CycloadditionIndoleC3C-nitrosoaromatics and alkynes scirp.org

Development of conjugation methods for this compound to biomolecules or nanomaterials for research applications

Conjugating this compound to biomolecules or nanomaterials can create powerful tools for research, enabling applications such as targeted delivery, bioimaging, and mechanistic studies. The development of efficient and reliable conjugation methods is key to this endeavor.

A common strategy for bioconjugation is to introduce a reactive functional group onto the parent molecule that can then be coupled to a biomolecule or nanomaterial. youtube.com For example, the hydroxyl group of this compound could potentially be activated or converted into a more reactive group. Alternatively, functional groups can be incorporated during the synthesis of analogues. For instance, introducing a terminal alkyne or azide (B81097) group would allow for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage. mdpi.com This method is highly efficient and regioselective, producing only the 1,4-disubstituted triazole isomer. mdpi.com

Amide bond formation is another widely used conjugation strategy. nih.gov If an analogue with a carboxylic acid or an amine is synthesized, it can be coupled to a corresponding amine or carboxylic acid on a biomolecule using standard peptide coupling reagents. nih.gov The synthesis of amide conjugates of hydroxycinnamic acids and 5,11-dimethyl-5H-indolo[2,3-b]quinoline has been reported as a strategy to create new anticancer agents. nih.gov

The functional groups present on biomolecules, such as amines, thiols, and carboxylic acids, are common targets for conjugation. youtube.com For example, the primary amines on the side chains of lysine (B10760008) residues in proteins can react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. youtube.com

The table below outlines some potential conjugation strategies.

Conjugation Chemistry Reactive Groups on this compound Analogue Reactive Groups on Biomolecule/Nanomaterial Resulting Linkage Reference(s)
Click Chemistry (CuAAC)Alkyne, AzideAzide, AlkyneTriazole mdpi.com
Amide CouplingCarboxylic Acid, AmineAmine, Carboxylic AcidAmide nih.gov
NHS Ester ChemistryNHS EsterPrimary Amine (e.g., Lysine)Amide youtube.com
Aldehyde/Ketone ChemistryAldehyde, KetoneAmine, HydrazineImine (reducible to Amine), Hydrazone youtube.com

Strategies for improving molecular properties relevant to in vitro assay performance (e.g., solubility, stability)

Optimizing the physicochemical properties of this compound and its analogues is critical for their performance in in vitro assays. Poor aqueous solubility can lead to inaccurate biological data and hinder further development. wisdomlib.org

Several strategies can be employed to enhance the solubility and stability of quinoline- and indole-based compounds. wisdomlib.org The introduction of polar functional groups, such as hydroxyl or amino groups, can increase water solubility. nih.gov For quinoline derivatives, the nitrogen atom in the ring can increase polarity and water solubility, which are important factors for certain biological activities. nih.gov The pH of the assay medium can also significantly affect the solubility of ionizable compounds like quinoline. nih.gov

Another approach is the formation of solid dispersions, where the compound is dispersed in a hydrophilic carrier. wisdomlib.org This can be achieved through techniques like solvent evaporation or hot-melt extrusion and can significantly improve the dissolution rate. wisdomlib.org

Complexation with cyclodextrins is another effective method for enhancing solubility. wisdomlib.org Cyclodextrins have a hydrophobic inner cavity that can encapsulate poorly soluble drug molecules, while their hydrophilic exterior improves water solubility. wisdomlib.org

Chemical derivatization can also be used to improve stability. For example, protecting a labile functional group through chemical modification can prevent degradation in the assay medium. The choice of substituents can also influence metabolic stability.

The following table summarizes strategies for improving the in vitro performance of this compound and its derivatives.

Strategy Description Potential Outcome Reference(s)
Introduction of Polar GroupsIncorporating functional groups like -OH, -NH₂, or sulfonic acids into the molecular structure.Increased aqueous solubility. nih.gov
pH AdjustmentModifying the pH of the solvent to ionize the compound, thereby increasing its solubility.Enhanced solubility for ionizable compounds. nih.gov
Solid DispersionsDispersing the compound in a hydrophilic polymer matrix.Improved dissolution rate and solubility. wisdomlib.org
Cyclodextrin ComplexationEncapsulating the molecule within the hydrophobic cavity of a cyclodextrin.Increased aqueous solubility and stability. wisdomlib.org
Chemical DerivatizationModifying the core structure to block metabolically labile sites or improve physicochemical properties.Enhanced stability and solubility. researchgate.net

Potential Applications of 2 1h Indol 4 Yl Quinolin 3 Yl Methanol in Chemical Biology and Materials Science

[2-(1H-indol-4-yl)quinolin-3-yl]methanol as a scaffold for the development of novel chemical probes for biological systems

The indolylquinoline framework is a recognized scaffold in the discovery of new drugs and bioactive molecules. nih.gov The core structure of this compound provides a rigid and versatile foundation for creating chemical probes, which are small molecules used to study and manipulate biological systems. The indole (B1671886) and quinoline (B57606) moieties can be systematically modified to optimize binding affinity and selectivity for specific biological targets, such as enzymes or receptors. nih.govnih.gov

Research on related indoline (B122111) alkaloid-inspired compounds has led to the identification of potent inhibitors for targets like focal adhesion kinase (FAK), a key player in cancer cell signaling. nih.govresearchgate.net This demonstrates the potential of the indole portion of the scaffold to be engineered for high-affinity interactions. The quinoline ring, a privileged structure in medicinal chemistry, further enhances the scaffold's utility. nih.govresearchgate.net The methanol (B129727) group at the 3-position of the quinoline ring offers a crucial handle for synthetic modification. It can be used to attach reporter tags, reactive groups for covalent labeling, or linkers for creating bifunctional molecules without significantly altering the core scaffold's interaction with its primary target. This strategic placement allows for the conversion of a bioactive core into a functional chemical probe for applications like target identification and validation.

Integration into fluorophores or luminescent materials for biosensing or imaging in vitro

The conjugated π-system inherent in the indolylquinoline structure makes it a prime candidate for the development of fluorescent materials. Quinoline-based fluorophores are essential tools in biomedical research, serving as cellular stains, environmental indicators, and biosensors. nih.govresearchgate.net The combination of an indole donor and a quinoline acceptor can create molecules with desirable photophysical properties, such as intramolecular charge transfer (ICT), which often results in environment-sensitive fluorescence.

Notably, a novel water-soluble quinoline-indole derivative has been developed as a three-photon fluorescent probe capable of specifically identifying RNA in the nucleolus and DNA in mitochondria. rsc.org This highlights the power of the combined scaffold to create probes for live-cell imaging with high spatial resolution. rsc.org Similarly, related indolizino[3,2-c]quinolines have been engineered as fluorescent light-up probes that are sensitive to their cellular environment, enabling no-wash live-cell imaging of specific organelles like the lysosome. researchgate.net The fluorescence of these systems can be tuned by modifying substituents on either the indole or quinoline rings. nih.gov The this compound scaffold could be similarly functionalized to create a new class of fluorophores for targeted imaging and biosensing applications in vitro.

Derivative ClassApplicationKey FeaturesCitations
Quinoline-Indole Derivatives Three-photon fluorescent probeWater-soluble; targets mitochondrial DNA and nucleolus RNA. rsc.org
Indolizino[3,2-c]quinolines Environment-sensitive light-up probeNo-wash live cell imaging; targets DNA, RNA, or lysosomes. researchgate.net
General Quinoline Scaffolds Tunable fluorescent probesFacile synthesis with functional domains to tune properties. nih.gov

Exploration in catalyst development or ligand design for organic transformations

The heterocyclic nitrogen atoms within the indole and quinoline rings, along with the hydroxyl oxygen of the methanol group, make this compound an interesting candidate for ligand design in catalysis. The nitrogen atoms can act as Lewis basic sites to coordinate with metal centers, a fundamental interaction in many catalytic cycles.

The synthesis of quinoline and indole derivatives often relies on transition metal catalysis, indicating a strong interaction between these scaffolds and metals like palladium. researchgate.netmdpi.com For instance, an effective method for synthesizing indole and quinoline derivatives involves the intramolecular cyclization of allylanilines catalyzed by a palladium complex. researchgate.net This affinity suggests that indolylquinoline structures themselves can be developed as ligands to control the reactivity and selectivity of metal catalysts in various organic transformations. Furthermore, in the context of drug design, quinoline derivatives are frequently designed to act as ligands that bind to the metal-containing active sites of enzymes. nih.govnih.gov This same principle can be applied to the design of ligands for synthetic catalysts, where the indolylquinoline scaffold could impart specific steric and electronic properties to a metal center, influencing the outcome of a chemical reaction.

Potential in supramolecular chemistry and self-assembly processes

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct ordered, functional architectures from molecular building blocks. The this compound molecule possesses all the necessary features to participate in self-assembly. The indole N-H proton and the methanol O-H group are excellent hydrogen bond donors, while the nitrogen atom in the quinoline ring is a hydrogen bond acceptor.

These functional groups can drive the formation of predictable, ordered structures. For example, a quinoline derivative has been shown to act as a gelator, self-assembling in various organic solvents to form stable organogels. rsc.org This self-assembly process, driven by intermolecular forces, results in the formation of different nanostructures. rsc.org The extensive aromatic surfaces of both the indole and quinoline rings provide a platform for π-π stacking interactions, which would further stabilize any self-assembled superstructure. The interplay between hydrogen bonding and π-π stacking could lead to the formation of complex materials like fibers, sheets, or gels, with potential applications in sensing, as demonstrated by a quinoline-based gel that responds to acid and amine vapors. rsc.org

Future Directions and Emerging Research Avenues for 2 1h Indol 4 Yl Quinolin 3 Yl Methanol

Unexplored Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of indole-quinoline derivatives is a mature field, yet the pursuit of greater efficiency, sustainability, and molecular diversity remains a key driver of innovation. Future synthetic research concerning [2-(1H-indol-4-yl)quinolin-3-yl]methanol could venture into several cutting-edge areas.

Furthermore, the principles of green chemistry are increasingly integral to modern synthesis. Unexplored pathways for this compound could include:

Acceptorless Dehydrogenative Condensation: This method uses simple reagents like diols and anilines to construct indole (B1671886) and quinoline (B57606) rings, releasing only water and hydrogen as byproducts, thereby representing a highly atom-economical and environmentally benign approach. rsc.org

Photoredox and Electrochemical Catalysis: These emerging techniques allow for the construction of complex heterocycles under exceptionally mild conditions, often at room temperature and using visible light or electricity as traceless reagents. rsc.org Such methods could provide novel and sustainable routes to the target compound and its derivatives.

Use of Sustainable Solvents and Catalysts: Exploring reactions in water, deep eutectic solvents (DES), or employing biodegradable catalysts like sodium alginate could significantly enhance the environmental profile of the synthesis. researchgate.net

A comparison of potential synthetic strategies is outlined in Table 1.

Advanced Computational Modeling for Predicting Complex Molecular Interactions and Designing Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For a novel compound like this compound, in silico methods offer a powerful, predictive approach to guide future research efforts before committing to costly and time-consuming laboratory synthesis.

Predicting Biological Targets: The indole-quinoline scaffold is known to interact with a diverse range of biological targets. Advanced molecular docking simulations could be employed to screen this compound against libraries of known protein structures. Based on studies of analogous compounds, potential targets could include:

Tubulin: Many indole-quinoline hybrids act as anti-tubulin agents by binding to the colchicine (B1669291) site, disrupting microtubule dynamics and inhibiting cell division. researchgate.netnih.govresearchgate.net

Kinases: Various kinases are crucial in cell signaling pathways, and related compounds have shown inhibitory activity. nih.gov

Bcl-2 Family Proteins: These proteins are key regulators of apoptosis (programmed cell death), and some quinoline-based heterocycles have been identified as inhibitors. mdpi.com

Amyloid-β (Aβ) Peptide: Hybrid 8-hydroxyquinoline-indole derivatives have been designed to inhibit the aggregation of Aβ peptide, a hallmark of Alzheimer's disease. nih.govmdpi.com

Designing Novel Derivatives: Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and comparative molecular field analysis (CoMFA) are powerful techniques for designing new molecules with enhanced potency and selectivity. mdpi.com By creating a virtual library of derivatives of this compound and using these models, researchers can predict how specific structural modifications would influence binding affinity to a target. This allows for the rational design of second-generation compounds with improved pharmacological profiles. mdpi.com Computational studies on conjugates of indolo[2,3-b]quinoline, for example, have successfully predicted binding interactions with DNA and topoisomerase complexes, guiding the synthesis of potent anti-pancreatic cancer agents. mdpi.comnih.gov

Discovery of Novel In Vitro Mechanistic Actions and Targets

The true potential of this compound can only be unlocked through rigorous in vitro biological evaluation. Based on the activities of related compounds, several promising avenues for mechanistic investigation exist.

Anticancer Activity: A primary focus would be to evaluate its cytotoxic potential against a panel of human cancer cell lines. researchgate.netnih.gov Should the compound show activity, subsequent mechanistic studies could explore:

Cell Cycle Analysis: Flow cytometry could determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), a characteristic effect of microtubule-destabilizing agents. researchgate.netmdpi.comnih.gov

Apoptosis Induction: Assays to measure the induction of programmed cell death would clarify if this is a primary mechanism of action. nih.gov

Target-Based Assays: If computational models predict a specific target, such as tubulin polymerization or kinase activity, dedicated enzymatic or binding assays can confirm this interaction. nih.gov

Antimicrobial Mechanisms: There is emerging research on indole-quinoline hybrids as novel antibacterial agents. nih.gov A key area of investigation would be to assess the compound's activity against clinically relevant bacteria, including drug-resistant strains like MRSA. A particularly novel mechanism observed in related scaffolds is the disruption of the bacterial proton motive force (PMF) , a fundamental process for bacterial energy production. nih.gov Investigating this potential mechanism for this compound would represent a significant step toward developing new classes of antibiotics.

Neuroprotective and Ion Channel Modulation: The indole and quinoline scaffolds are prominent in neuroscience research. nih.gov Research into hybrid analogues has identified inhibitors of Aβ aggregation for Alzheimer's disease and blockers of ion channels like TASK-3, which are implicated in neurological disorders and some cancers. nih.govnih.gov Screening this compound in assays related to neuroinflammation, Aβ aggregation, and ion channel function could uncover entirely new therapeutic applications. mdpi.comnih.gov

Development of More Sophisticated Research Tools Based on the Chemical Compound

Beyond direct therapeutic applications, novel chemical entities can be developed into sophisticated tools to probe biological systems. This compound possesses structural features that make it an attractive candidate for such development.

The inherent fluorescence of many aromatic heterocyclic systems, including some quinolines, suggests that the compound or its derivatives could be engineered into fluorescent probes . For example, quinoline-based probes have been successfully designed for the selective detection of metal ions like copper, which play crucial roles in biological redox processes. nih.gov By modifying the structure to enhance its photophysical properties or to introduce specific binding sites, this compound could be the basis for new sensors for real-time bioimaging of specific analytes in living cells. nih.gov

Furthermore, if the compound is found to bind with high affinity and selectivity to a specific biological target (e.g., a particular enzyme or receptor), it could be developed into a molecular probe or pharmacological tool . By attaching a reporter tag (like biotin (B1667282) or a radioactive isotope) or by immobilizing it on a solid support for affinity chromatography, it could be used to:

Identify and isolate its protein target from complex biological mixtures.

Quantify the expression levels of its target in different tissues.

Serve as a starting point for developing positron emission tomography (PET) imaging agents to visualize its target in vivo.

The exploration of these future directions holds the promise of not only uncovering the unique chemical and biological properties of this compound but also of contributing valuable new molecules to the broader fields of medicine and biological research.

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR identifies functional groups (e.g., indole NH, quinoline protons, and methanol -OH).
    • FT-IR confirms hydroxyl (3200–3600 cm⁻¹) and aromatic C-H stretches.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines atomic coordinates, bond lengths, and dihedral angles (e.g., indole-quinoline dihedral angles ~72–76°). Displacement parameters (Ų) and hydrogen-bonding networks (O–H⋯O/N) are critical for structural validation .

How do researchers resolve contradictions in reported bioactivity data for indole-quinoline hybrids?

Advanced
Contradictions arise from variations in:

  • Assay conditions : Cell line specificity (e.g., prostate vs. melanoma models) and concentration thresholds.
  • Structural modifications : Substituents on the indole (e.g., 6-amino vs. 5-chloro) alter tubulin binding affinity.
  • Data normalization : Use internal controls (e.g., paclitaxel for microtubule inhibition assays) and statistical validation (p < 0.05). Cross-referencing docking studies (e.g., AutoDock Vina) with in vitro data (IC₅₀ values) clarifies mechanism-action discrepancies .

How can structure-activity relationship (SAR) studies guide the design of potent analogs?

Q. Advanced

  • Scaffold modification : Replacing the methanol group with phosphonate or acetylated derivatives modulates solubility and target engagement.
  • Crystal structure-driven SAR : Co-crystallization with tubulin (PDB: 6N2G) reveals critical interactions (e.g., hydrogen bonds with β-tubulin Thr179). Analogs with 3,4,5-trimethoxyphenyl groups show enhanced colchicine-site binding (ΔG = −9.2 kcal/mol) .
  • In vivo validation : Metastasis inhibition in xenograft models requires pharmacokinetic profiling (e.g., oral bioavailability >60%) .

What analytical techniques ensure purity and stability of this compound?

Q. Basic

  • HPLC-PDA (>95% purity, C18 column, acetonitrile/water gradient).
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal stability).
  • Stability studies : Accelerated degradation under UV light or acidic conditions (pH 3–5) identifies susceptible functional groups (e.g., ester hydrolysis) .

How can molecular docking predict interactions between this compound and biological targets?

Q. Advanced

  • Target selection : Prioritize proteins with indole-binding pockets (e.g., tubulin, kinase ATP sites).
  • Docking workflow :
    • Prepare ligand (protonation states via MarvinSketch).
    • Grid generation around the colchicine site (Autogrid4).
    • Flexible docking (AutoDock Vina) with scoring function validation (RMSD < 2.0 Å).
  • Validation : Compare predicted binding poses with co-crystal structures (e.g., ABI-231-tubulin complex) .

How is the crystal structure of this compound determined using SHELX?

Q. Advanced

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution : SHELXT for phase problem resolution via intrinsic phasing.

Refinement : SHELXL iteratively adjusts atomic coordinates and displacement parameters.

Validation : Check R-factor convergence (R₁ < 0.05), electron density maps (e.g., omit maps for ambiguous regions), and hydrogen-bond geometry .

What in vivo models are suitable for evaluating the anticancer potential of this compound?

Q. Advanced

  • Xenograft models : Subcutaneous implantation of PC-3 (prostate) or A375 (melanoma) cells in nude mice.
  • Dosage : Administer orally (10–50 mg/kg/day) for 21 days; monitor tumor volume via caliper measurements.
  • Resistance studies : Compare efficacy in paclitaxel-resistant vs. wild-type models (e.g., PC-3/TxR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.